molecular formula C16H25N3O3S B4423086 N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4423086
M. Wt: 339.5 g/mol
InChI Key: MPRZUPRXVTWLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its unique structure, which includes a butylphenyl group, a methanesulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 4-butylphenylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with piperazine-1-carboxamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often at elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BUTYLPHENYL)-4-METHOXYBENZENESULFONAMIDE
  • N-(4-Methoxybenzylidene)-4-butylaniline

Comparison

Compared to similar compounds, N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the piperazine ring and the methanesulfonyl group. These functional groups contribute to its distinct chemical reactivity and potential applications. For example, the piperazine ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(4-butylphenyl)-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)18-10-12-19(13-11-18)23(2,21)22/h6-9H,3-5,10-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZUPRXVTWLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-BUTYLPHENYL)-4-METHANESULFONYLPIPERAZINE-1-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.